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Compound of Interest

Compound Name: 7-CH-dADP

Cat. No.: B15601527 Get Quote

Disclaimer: Direct therapeutic targets and detailed biological activity of 7-carba-7-deaza-2'-

deoxyadenosine-5'-diphosphate (7-CH-dADP) are not extensively documented in publicly

available scientific literature. This guide provides an in-depth overview of the potential

therapeutic targets based on the activities of the broader class of 7-deazaadenosine analogs.

The information presented herein is intended for researchers, scientists, and drug development

professionals.

Introduction
7-CH-dADP is a synthetic analog of 2'-deoxyadenosine-5'-diphosphate (dADP) where the

nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This

modification, characteristic of 7-deazaadenosine compounds, confers increased metabolic

stability by rendering the N-glycosidic bond resistant to cleavage by purine nucleoside

phosphorylase. While specific data for 7-CH-dADP is limited, the 7-deazaadenosine scaffold is

a well-established pharmacophore with demonstrated antiviral and anticancer properties. This

guide will explore the potential therapeutic targets of 7-CH-dADP by examining the established

mechanisms of action of related 7-deazaadenosine analogs.

Potential Therapeutic Targets and Mechanisms of
Action
Based on the activities of related compounds, two primary therapeutic areas for 7-CH-dADP
can be postulated: antiviral therapy, particularly against Hepatitis C Virus (HCV), and cancer
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chemotherapy.

Antiviral Activity: Inhibition of Viral RNA-Dependent RNA
Polymerase (RdRp)
Several 7-deazaadenosine nucleoside analogs have been identified as potent inhibitors of viral

RNA-dependent RNA polymerases (RdRp), which are crucial enzymes for the replication of

many RNA viruses. The proposed mechanism involves the intracellular phosphorylation of the

nucleoside analog to its active triphosphate form, which then competes with the natural

nucleotide for incorporation into the nascent viral RNA strand by the RdRp. Incorporation of the

analog can lead to chain termination or introduce mutations, thereby halting viral replication.

A notable example is 7-deaza-2'-C-methyladenosine, which has demonstrated potent inhibitory

activity against the HCV NS5B polymerase, an RdRp.[1] The 7-deaza modification in this and

other purine nucleoside triphosphates has been shown to increase their inhibitory potency

against HCV RdRp.[1]
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Caption: Proposed mechanism of antiviral action of 7-CH-dADP.
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Anticancer Activity: Inhibition of DNA and RNA
Synthesis
7-deazapurine nucleosides have demonstrated significant cytotoxic effects against various

cancer cell lines.[2] The primary anticancer mechanism is believed to involve the intracellular

conversion of the nucleoside analog to its triphosphate form, which is then incorporated into

both DNA and RNA.[2] This incorporation disrupts the normal function of nucleic acids, leading

to the inhibition of protein synthesis and the induction of DNA damage.[3] Ultimately, these

events can trigger apoptosis in rapidly dividing cancer cells. The enhanced metabolic stability

of the 7-deaza scaffold allows for prolonged intracellular concentrations of the active

triphosphate, increasing its therapeutic efficacy.[4]

Logical Relationship for Anticancer Mechanism
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Start

Prepare Reaction Mix:
- HCV NS5B RdRp

- RNA template/primer
- Reaction Buffer

Add Compounds:
- Varying concentrations of 7-CH-dATP

- Control (no inhibitor)

Initiate Reaction:
Add rNTP mix containing [α-³²P]UTP

Incubate at optimal temperature
(e.g., 30°C for 1-2 hours)

Stop Reaction:
Add EDTA solution

Spot reaction products onto
DE81 filter paper

Wash filter paper to remove
unincorporated nucleotides

Quantify incorporated radioactivity
(Scintillation counting or Phosphorimaging)

Analyze Data:
Calculate IC50 value

End
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Start

Seed cancer cells in a 96-well plate
and allow to attach overnight

Add serial dilutions of 7-CH-dADP
to the wells. Include controls.

Incubate for a specified period
(e.g., 48-72 hours)

Add MTT solution to each well
and incubate for 2-4 hours

Add solubilization solution to
dissolve formazan crystals

Measure absorbance at 570 nm
using a microplate reader

Analyze Data:
Calculate cell viability and IC50 value

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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